molecular formula C22H21N3O3 B3437807 2-(1,3-benzodioxol-5-yl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline

2-(1,3-benzodioxol-5-yl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline

Cat. No. B3437807
M. Wt: 375.4 g/mol
InChI Key: MTTGPGSNRCHEOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzodioxol-5-yl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline, also known as BMQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BMQ belongs to the class of quinoline derivatives and has shown promising results in various research studies.

Mechanism of Action

The exact mechanism of action of 2-(1,3-benzodioxol-5-yl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline is not fully understood, but it is believed to act through multiple pathways. 2-(1,3-benzodioxol-5-yl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline has been shown to inhibit the activity of certain enzymes, such as topoisomerase and protein kinase, which are involved in cell division and proliferation. 2-(1,3-benzodioxol-5-yl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(1,3-benzodioxol-5-yl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. 2-(1,3-benzodioxol-5-yl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline has also been shown to inhibit the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. Additionally, 2-(1,3-benzodioxol-5-yl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline has been shown to have a protective effect on the liver, reducing the levels of liver enzymes in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1,3-benzodioxol-5-yl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline in scientific research is its wide range of potential applications. 2-(1,3-benzodioxol-5-yl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline has been shown to have anti-tumor, anti-inflammatory, and anti-viral properties, as well as potential use as an anti-malarial agent. Additionally, 2-(1,3-benzodioxol-5-yl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for cancer therapy. However, one limitation of using 2-(1,3-benzodioxol-5-yl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are a number of potential future directions for research on 2-(1,3-benzodioxol-5-yl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline. One area of interest is the development of novel 2-(1,3-benzodioxol-5-yl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline derivatives with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of 2-(1,3-benzodioxol-5-yl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline and its potential applications in cancer therapy, anti-malarial treatment, and other areas of scientific research. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-(1,3-benzodioxol-5-yl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline in humans.

Scientific Research Applications

2-(1,3-benzodioxol-5-yl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline has been studied extensively for its potential applications in scientific research. It has been shown to possess anti-tumor, anti-inflammatory, and anti-viral properties. 2-(1,3-benzodioxol-5-yl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline has also been studied for its potential use as an anti-malarial agent. Additionally, 2-(1,3-benzodioxol-5-yl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for cancer therapy.

properties

IUPAC Name

[2-(1,3-benzodioxol-5-yl)quinolin-4-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-24-8-10-25(11-9-24)22(26)17-13-19(23-18-5-3-2-4-16(17)18)15-6-7-20-21(12-15)28-14-27-20/h2-7,12-13H,8-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTGPGSNRCHEOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.